![molecular formula C23H24N6O3S B2648389 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-22-7](/img/structure/B2648389.png)
5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a benzylpiperazinyl group, a nitrophenyl group, and a thiazolotriazolol group .
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of several reactive functional groups. For instance, the nitro group can participate in reduction reactions, and the piperazine ring can undergo reactions with acids and bases .Wissenschaftliche Forschungsanwendungen
Antioxidant and Glucosidase Inhibitors
Compounds containing piperazine or morpholine skeletons, similar to the structure of interest, have been synthesized and evaluated for their antioxidant activities and glucosidase inhibitory potential. For example, novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives exhibited significant antioxidant activities and glucosidase inhibitory potential, suggesting their utility in medicinal chemistry for managing oxidative stress-related conditions and diabetes (Özil, Baltaş, & Parlak, 2018).
Antimicrobial Activities
Research into triazole derivatives, which are structurally related to the thiazolo[3,2-b][1,2,4]triazol moiety, has identified several compounds with significant antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Potential
Compounds incorporating the piperazin-1-yl group have been evaluated for their anticancer potential. For example, a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines were synthesized and showed significant anticancer activity against various human cancer cell lines. This demonstrates the potential of structurally related compounds in cancer therapy (Romero et al., 2020).
Pharmacokinetics and New Pharmacological Agents
Studies on the pharmacokinetics of novel conjugates involving triazol and piperazine components have provided insights into their potential as pharmacological agents. For instance, a comparative study of the pharmacokinetics of levofloxacin and triazavirine, as well as a related conjugate, showed improved bioavailability and lower elimination rates, indicating potential benefits for therapy effectiveness at reduced dosages (Blazhennikova et al., 2015).
Eigenschaften
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-16-24-23-28(25-16)22(30)21(33-23)20(18-7-9-19(10-8-18)29(31)32)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10,20,30H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQNKKYWVOJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.